3-Fluoro-2-formylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

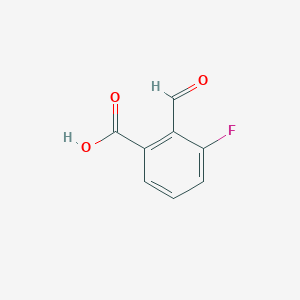

3-Fluoro-2-formylbenzoic acid is a chemical compound with the molecular formula C8H5FO3 . It is a solid substance at room temperature . The IUPAC name for this compound is 3-fluoro-2-formylbenzoic acid .

Molecular Structure Analysis

The molecular weight of 3-Fluoro-2-formylbenzoic acid is 168.12 . The InChI code for this compound is 1S/C8H5FO3/c9-7-3-1-2-5 (8 (11)12)6 (7)4-10/h1-4H, (H,11,12) .Physical And Chemical Properties Analysis

3-Fluoro-2-formylbenzoic acid is a solid substance at room temperature . .Wissenschaftliche Forschungsanwendungen

Anaerobic Transformation and Microbial Degradation

One study explored the anaerobic transformation of phenol to benzoate, utilizing isomeric fluorophenols to elucidate the mechanism of transformation. The research highlighted the transformation of 2-fluorophenol and 3-fluorophenol leading to the accumulation of fluorobenzoic acids, providing insights into microbial degradation pathways in anaerobic environments (Genthner, Townsend, & Chapman, 1989).

Tautomeric Equilibrium in Boronic Acids

Another study focused on the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles, revealing diverse molecular structures and the influence of fluorine on the stability and properties of these compounds. This research contributes to our understanding of boronic acid derivatives in synthetic chemistry (Luliński et al., 2007).

Synthesis of Heterocyclic Compounds

Research on the transformations of 2-formylbenzoic acid has led to the synthesis of phthalides and isoindolinones, demonstrating the potential of 3-Fluoro-2-formylbenzoic acid derivatives in the synthesis of complex organic molecules. This work highlights the application in the synthesis of enantioenriched compounds, relevant for the development of pharmaceuticals and fine chemicals (Niedek et al., 2016).

Material Science and Design

Studies on solvatomorphism in 3-Fluorobenzoylaminophenyl 3-Fluorobenzoate explore the interplay of hydrogen bonds and weak intermolecular interactions, including those involving fluorine. This research contributes to our understanding of molecular design and material properties, which is crucial for developing new materials with tailored features (Chopra & Row, 2006).

Antifungal Activity

The antifungal activity of formylphenylboronic acids, including derivatives of 3-Fluoro-2-formylbenzoic acid, has been studied, revealing significant potential against a variety of fungal strains. This research is crucial for the development of new antifungal agents, highlighting the importance of fluorinated compounds in pharmaceutical applications (Borys et al., 2019).

Safety and Hazards

The compound is classified as a hazard under the GHS07 classification . It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-fluoro-2-formylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJVNKHHFHSRSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-formylbenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2767086.png)

![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2767092.png)

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2767103.png)